molecular formula C11H12N2O B8669406 2-ethoxyquinolin-5-amine

2-ethoxyquinolin-5-amine

Cat. No.: B8669406
M. Wt: 188.23 g/mol
InChI Key: XMDSWAUTNAPYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyquinolin-5-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features an ethoxy group at the second position and an amino group at the fifth position on the quinoline ring, making it a unique structure with potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyquinolin-5-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions, followed by the introduction of the ethoxy group. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxy group onto the quinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with different functional groups.

Scientific Research Applications

2-Ethoxyquinolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxyquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Ethoxyquinolin-5-amine: Similar structure but with the ethoxy group at the eighth position.

    2-Hydroxyquinolin-5-amine: Similar structure but with a hydroxy group instead of an ethoxy group.

    2-Methoxyquinolin-5-amine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxyquinolin-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the second position and the amino group at the fifth position provides distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethoxyquinolin-5-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-11-7-6-8-9(12)4-3-5-10(8)13-11/h3-7H,2,12H2,1H3

InChI Key

XMDSWAUTNAPYLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

860 mg (3.9 mmol) of 2-ethoxy-5-nitroquinoline is stirred in 25 ml of ethyl acetate in the presence of 235 mg of 10% Pd—C for 4.5 hours in a hydrogen atmosphere. The batch is filtered, and the filtrate is concentrated by evaporation: 720 mg of a light yellow oil.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
catalyst
Reaction Step One

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